molecular formula C8H12O2 B13316339 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13316339
M. Wt: 140.18 g/mol
InChI Key: BIBYWRJTDOITCJ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O₂. It is characterized by the presence of a cyclopropane ring attached to an oxolane ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an oxolane derivative followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a cyclopropanating agent such as diazomethane or a metal carbene complex, followed by oxidation using reagents like pyridinium chlorochromate or Dess-Martin periodinane .

Chemical Reactions Analysis

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

    Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets and pathways in the body.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:

    1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde: This compound has a similar structure but with the oxolane ring attached at a different position. It exhibits different reactivity and properties due to the positional isomerism.

    1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

This compound stands out due to its unique combination of a cyclopropane ring, an oxolane ring, and an aldehyde group, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-6-8(2-3-8)7-1-4-10-5-7/h6-7H,1-5H2

InChI Key

BIBYWRJTDOITCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CC2)C=O

Origin of Product

United States

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